molecular formula C17H20O3 B8607713 7-(1-Ethyl-1-hydroxypropyl)naphthalene-2-carboxylic acid methyl ester

7-(1-Ethyl-1-hydroxypropyl)naphthalene-2-carboxylic acid methyl ester

Cat. No.: B8607713
M. Wt: 272.34 g/mol
InChI Key: CJRLAZLOCPEGFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(1-Ethyl-1-hydroxypropyl)naphthalene-2-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C17H20O3 and its molecular weight is 272.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H20O3

Molecular Weight

272.34 g/mol

IUPAC Name

methyl 7-(3-hydroxypentan-3-yl)naphthalene-2-carboxylate

InChI

InChI=1S/C17H20O3/c1-4-17(19,5-2)15-9-8-12-6-7-13(16(18)20-3)10-14(12)11-15/h6-11,19H,4-5H2,1-3H3

InChI Key

CJRLAZLOCPEGFP-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C1=CC2=C(C=CC(=C2)C(=O)OC)C=C1)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Treat a mixture of trifluoromethanesulfonic acid 7-(1-ethyl-1-hydroxypropyl)naphthalen-2-yl ester (1.0 g, 2.76 mmol), Pd(OAc)2 (0.062 g, 0.27 mmol), bis-(diphenylphosphino)ferrocene (0.14 g, 0.25 mmol), Et3N (2.0 mL, 14.3 mmol) in MeOH (10 mL) and DMSO (15 mL) with carbon monoxide at 100 psi at 80° C. for 4 h. Pour the reaction mixture into ether (100 mL) and wash the resulting solution with brine (4×50 mL). Add EtOAc (100 mL), wash the organic layer with brine. Dry the organic layer over Na2SO4, filter, and concentrate the filtrate. Purify by silica gel radial chromatography (5:95 to 15:85 EtOAc:hex) to give the title compound as a yellow oil (0.71 g, 94%). 1H NMR (400 MHz, CDCl3) δ 0.792 (t, J=7.5 Hz, 6H), 1.80-2.04 (m, 4H), 4.00 (s, 3H), 7.58 (dd, J=8.8, 1.4 Hz, 1H), 7.80-7.87 (m, 2H), 7.99 (d, J=1.3 Hz, 1H), 8.02 (d, J=1.8 Hz, 1H), 8.05 (d, J=1.8 Hz, 1H), 8.61 (d, J=1.0 Hz, 1H).
Name
trifluoromethanesulfonic acid 7-(1-ethyl-1-hydroxypropyl)naphthalen-2-yl ester
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.062 g
Type
catalyst
Reaction Step One
Quantity
0.14 g
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
94%

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